molecular formula C8H15NO B15323002 3-Cyclopentylazetidin-3-ol

3-Cyclopentylazetidin-3-ol

Cat. No.: B15323002
M. Wt: 141.21 g/mol
InChI Key: LTNFTYHWETWZNW-UHFFFAOYSA-N
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Description

3-Cyclopentylazetidin-3-ol is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a cyclopentyl group attached to the azetidine ring, making it a unique and interesting molecule in organic chemistry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: One common method involves the cyclization of amino alcohols under acidic conditions. The starting material can be a linear precursor with appropriate functional groups that, upon cyclization, forms the azetidine ring.

  • Transition Metal-Catalyzed Methods: Another approach uses transition metal catalysts to facilitate the formation of the azetidine ring from suitable precursors. These methods often provide higher yields and better selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions, often using continuous flow reactors to ensure consistent quality and efficiency. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as oxazetidines.

  • Reduction: Reduction reactions can convert the azetidine ring into other functional groups, depending on the reducing agent used.

  • Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) oxide, and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides and amines are often used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Oxazetidines, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Alkylated azetidines and amides.

Scientific Research Applications

3-Cyclopentylazetidin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: Its derivatives are used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Cyclopentylazetidin-3-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system or disease being studied.

Comparison with Similar Compounds

  • Azetidine

  • Oxetane

  • Cyclopentanol

  • Cyclopentylamine

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Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-cyclopentylazetidin-3-ol

InChI

InChI=1S/C8H15NO/c10-8(5-9-6-8)7-3-1-2-4-7/h7,9-10H,1-6H2

InChI Key

LTNFTYHWETWZNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CNC2)O

Origin of Product

United States

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